N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE
Description
N-{4,5-Dimethyl-3-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide is a structurally complex small molecule characterized by a thiophene core substituted with a 4-methylpiperazine moiety, a trifluoromethylphenyl group, and a furan-2-carboxamide side chain.
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3N3O2S/c1-15-16(2)33-23(28-22(31)19-5-4-14-32-19)20(15)21(30-12-10-29(3)11-13-30)17-6-8-18(9-7-17)24(25,26)27/h4-9,14,21H,10-13H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJQWRIGTFETDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)C(F)(F)F)N3CCN(CC3)C)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene and furan intermediates. These intermediates are then coupled using various reagents and catalysts to form the final compound. Common reaction conditions include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are identified through molecular networking and fragmentation pattern analysis (MS/MS), where cosine scores quantify spectral similarity (1 = identical, 0 = unrelated) . Below is a comparative analysis with key derivatives:
Key Research Findings
- Fragmentation Patterns : The target compound shares moderate cosine scores (~0.6–0.8) with piperazine-containing analogs (e.g., ’s compound), suggesting conserved fragmentation pathways in the piperazine and thiophene regions .
- Solubility and Bioavailability : The 4-methylpiperazine group in the target compound and ’s derivative likely enhances aqueous solubility compared to benzyl- or benzo[b]thiophene-substituted analogs () .
Biological Activity
N-{4,5-Dimethyl-3-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiophene and Furan Moieties : These heterocycles are known for their diverse biological activities.
- Piperazine Derivative : This moiety often enhances pharmacological properties, particularly in central nervous system (CNS) activity.
- Trifluoromethyl Group : This group is known to increase lipophilicity and metabolic stability.
The molecular formula of the compound is , with a molecular weight of 455.64 g/mol.
Anticancer Activity
Recent studies have explored the anticancer potential of various compounds structurally similar to this compound. The following table summarizes key findings on related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.39 | CDK2 inhibition |
| Compound B | A549 | 0.71 | Autophagy induction |
| Compound C | HCT116 | 0.16 | Aurora-A kinase inhibition |
| Compound D | B16-F10 | 2.12 | Microtubule disassembly |
These findings suggest that modifications in the structure can significantly affect the biological activity, particularly against various cancer cell lines .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been investigated. Similar compounds have shown promising results against a range of pathogens. For instance, studies indicate that certain derivatives exhibit inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli with varying IC50 values, demonstrating the compound's broad-spectrum antimicrobial potential .
Case Studies
-
Study on Antitumor Activity :
In a study examining a series of thiophene-based compounds, one derivative exhibited significant antitumor activity with an IC50 value of 49.85 µM against A549 cell lines. This study highlights the importance of structural modifications in enhancing anticancer efficacy . -
Inhibition of Cyclin-dependent Kinases (CDKs) :
Another investigation focused on the inhibition of CDK2 by related compounds, revealing an IC50 value as low as 0.95 nM for some derivatives. This suggests that this compound could be explored for its potential as a selective CDK inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
